Methylamino-PEG4-Boc
Description
Structural Features and Heterobifunctional Nature in Linker Chemistry
Methylamino-PEG4-t-butyl ester is a heterobifunctional linker, meaning it possesses two different reactive functional groups at opposite ends of its structure. biosynth.comcymitquimica.com This characteristic is fundamental to its role in modern chemical synthesis, providing a versatile tool for selectively joining distinct molecules.
The structure consists of a central polyethylene (B3416737) glycol (PEG) chain composed of four repeating ethylene (B1197577) glycol units. This PEG chain imparts hydrophilicity, which can increase the solubility of the resulting conjugate in aqueous environments. medkoo.combroadpharm.com At one terminus of the PEG chain is a secondary methylamine (B109427) group (-NHCH3), and at the other is a carboxylic acid protected as a t-butyl ester. medkoo.combroadpharm.com
The methylamine group is a nucleophilic functional group reactive towards electrophiles such as carboxylic acids (in the presence of activators) and carbonyl compounds like aldehydes and ketones. medkoo.combroadpharm.comcd-bioparticles.net The t-butyl ester group serves as a protecting group for a carboxylic acid. This ester is stable under many reaction conditions but can be selectively cleaved (deprotected) under acidic conditions to reveal the terminal carboxylic acid. medkoo.combroadpharm.comcd-bioparticles.netsigmaaldrich.com This orthogonal reactivity allows for sequential conjugation steps, a crucial aspect of linker chemistry.
Table 1: Physicochemical Properties of Methylamino-PEG4-t-butyl Ester
| Property | Value |
|---|---|
| CAS Number | 1621616-14-5 biosynth.commedkoo.combroadpharm.com |
| Molecular Formula | C16H33NO6 biosynth.comcymitquimica.com |
| Molecular Weight | 335.44 g/mol biosynth.comcymitquimica.commedkoo.com |
| IUPAC Name | tert-butyl 5,8,11,14-tetraoxa-2-azaheptadecan-17-oate medkoo.com |
| SMILES Code | O=C(OC(C)(C)C)CCOCCOCCOCCOCCNC medkoo.com |
| Purity | Typically >95% or >98% for research grades medkoo.combroadpharm.comcombi-blocks.com |
| Solubility | Soluble in Water, DMSO, DCM, DMF broadpharm.com |
Significance as a Polyethylene Glycol (PEG) Building Block in Bioconjugation and Medicinal Chemistry
In bioconjugation, this linker is used to covalently attach PEG spacers to various biologically relevant molecules, including proteins, peptides, and oligonucleotides. biosynth.comaxispharm.com The hydrophilic PEG chain can create a protective hydration layer around the conjugated molecule. biochempeg.com This can lead to several benefits, such as enhanced stability, increased solubility (especially for hydrophobic drugs), and improved pharmacokinetic profiles by extending circulation time in the body. axispharm.combiochempeg.com
Its heterobifunctional nature is particularly valuable, allowing for its use in multi-step syntheses of tool compounds and complex molecules for chemical biology and medicinal chemistry. sigmaaldrich.com For example, the amine end can be reacted first, followed by deprotection of the t-butyl ester to reveal a carboxylic acid for a subsequent conjugation reaction. medkoo.combroadpharm.com
Overview of Research Trajectories and Key Application Domains
The unique properties of Methylamino-PEG4-t-butyl ester have positioned it as a key component in several cutting-edge areas of therapeutic research.
Proteolysis-Targeting Chimeras (PROTACs): A major application is in the synthesis of PROTACs. medchemexpress.comtargetmol.com PROTACs are novel therapeutic molecules designed to selectively eliminate disease-causing proteins from cells. medchemexpress.commedchemexpress.com They consist of two ligands connected by a linker: one binds to a target protein, and the other recruits an E3 ubiquitin ligase. medchemexpress.com This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome. targetmol.commedchemexpress.com Methylamino-PEG4-t-butyl ester is frequently used as a PEG-based linker in PROTAC synthesis, connecting the two critical ligands. cymitquimica.commedchemexpress.comtargetmol.com
Antibody-Drug Conjugates (ADCs): This compound also serves as a linker in the development of ADCs. sigmaaldrich.comcreative-biolabs.com ADCs are a class of targeted therapies designed to deliver potent cytotoxic agents directly to cancer cells. biochempeg.comnih.gov They are composed of a monoclonal antibody specific to a tumor antigen, a cytotoxic payload, and a chemical linker that joins them. biochempeg.com PEG linkers like Methylamino-PEG4-t-butyl ester can be incorporated into the ADC structure to improve solubility and stability, and potentially allow for a higher drug-to-antibody ratio (DAR). biochempeg.com
Drug Delivery and Nanoparticles: Beyond PROTACs and ADCs, this PEG linker is used to modify drug molecules or the surface of nanoparticles. biosynth.comaxispharm.com This modification can enhance the performance of drug delivery systems by improving biocompatibility and reducing non-specific binding. axispharm.com
Table 2: List of Compound Names Mentioned
| Compound Name |
|---|
| Methylamino-PEG4-t-butyl ester |
| N-tert-butyloxycarbonyl-1,2-ethylenediamine |
| Polyformaldehyde |
| Sodium borohydride |
| Methanesulfonyl chloride |
| Methylamine |
| 2-bromine ethylamine (B1201723) hydrobromide |
| tert-Butyl dicarbonate (B1257347) |
| Doxorubicin |
| Daunorubicin |
| SN-38 |
| Amino-PEG4-t-butyl ester |
| N-Me-N-bis(PEG4-t-butyl ester) |
| DNP-PEG4-acid |
| Fluorescein-PEG4-acid |
| tert-Butyl (2-(2-(methylamino)ethoxy)ethyl)carbamate |
| tert-butyl N-(2-{2-[2-(methylamino)ethoxy]ethoxy}ethyl)carbamate |
| (2-pyridyldithio)-PEG-t-butyl ester |
| Acrylate-PEG-t-butyl ester |
| Alkyne-ethyl-PEG-t-Butyl ester |
| Aminooxy-PEG-t-butyl ester |
| Azido-PEG-t-butyl ester |
| Biotin t-butyl ester PEG |
| Bromo-PEG-t-butyl ester |
| Chloroacetamido-PEG- t-Butyl ester |
| Isothiocyanato-PEG-t-butyl ester |
| Tetrazine-PEG-t-butyl ester |
| Thalidomide-O-PEG-t-butyl ester |
| Thiol-PEG-t-butyl ester |
Structure
2D Structure
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-(methylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33NO6/c1-16(2,3)23-15(18)5-7-19-9-11-21-13-14-22-12-10-20-8-6-17-4/h17H,5-14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNZXARLRHZPMJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry of Methylamino Peg4 T Butyl Ester
Strategies for the Synthesis of Oligoethylene Glycol Scaffolds with Terminal Amines
The creation of oligoethylene glycol (OEG) chains with a terminal amine is a fundamental aspect of synthesizing molecules like Methylamino-PEG4-t-butyl ester. A common and effective strategy begins with a symmetrical OEG, such as tetraethylene glycol. One of the terminal hydroxyl groups is selectively protected, while the other is converted into a better leaving group, often a tosylate or mesylate. This activation facilitates nucleophilic substitution with an azide (B81097) source, like sodium azide, to introduce the azido (B1232118) group. Subsequent reduction of the azide, a reaction that can be achieved through various methods including catalytic hydrogenation (e.g., using Pd/C) or the Staudinger reaction (using triphenylphosphine (B44618) followed by hydrolysis), yields the desired terminal primary amine. nih.gov
An alternative two-step process involves the Mitsunobu reaction to convert a terminal hydroxyl group into a phthalimido group, which is then cleaved with hydrazine (B178648) to furnish the primary amine. nih.gov For the synthesis of a secondary amine, such as the methylamino group in the target molecule, a reductive amination approach can be employed. This would typically involve reacting the primary amine with an appropriate aldehyde (e.g., formaldehyde) in the presence of a reducing agent.
These methods for introducing a terminal amine onto an OEG scaffold are summarized in the following table:
| Method | Key Reagents | Intermediate Functional Group | Typical Yield |
| Azide Reduction | 1. TsCl or MsCl, Base 2. NaN₃ 3. H₂, Pd/C or PPh₃/H₂O | Azide | High |
| Mitsunobu/Hydrazine | 1. Phthalimide, DEAD, PPh₃ 2. Hydrazine | Phthalimide | 75-88% nih.gov |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) | Imine | Variable |
Approaches to t-Butyl Ester Formation in Polyether Synthesis
The tert-butyl ester group serves as a protecting group for a carboxylic acid functionality. Its introduction into a polyether structure like Methylamino-PEG4-t-butyl ester is a critical step. A prevalent method for forming t-butyl esters is the reaction of a carboxylic acid with a t-butylating agent. One such agent is tert-butyl 2,2,2-trichloroacetimidate, which reacts with carboxylic acids under mild acidic conditions to yield the corresponding t-butyl ester with high efficiency. Another common approach involves the use of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP). This method is advantageous due to its mild reaction conditions and the volatile nature of its byproducts (t-butanol and carbon dioxide).
The tert-butyl ester is valued for its stability under a range of conditions while being readily cleavable under moderately acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the free carboxylic acid. medkoo.comrsc.org
Convergent and Linear Synthetic Routes to Methylamino-PEG4-t-butyl Ester
Linear Synthesis:
A linear synthesis would involve the sequential modification of a single starting material. For instance, one could start with a pre-formed PEG scaffold that already contains a protected amine at one end and a hydroxyl group at the other. The synthesis would proceed by reacting the terminal hydroxyl group to introduce the t-butyl ester functionality. A plausible linear sequence is outlined below:
Step 1: Start with a commercially available, monoprotected tetraethylene glycol, for example, one with a trityl protecting group on one hydroxyl (TrO-PEG4-OH).
Step 2: The free hydroxyl group is reacted with a suitable precursor to install the t-butyl ester. For example, alkylation with tert-butyl bromoacetate.
Step 3: The trityl group is removed to deprotect the other hydroxyl group.
Step 4: This newly freed hydroxyl is converted to a leaving group (e.g., tosylate).
Step 5: The tosylate is displaced with methylamine (B109427) to install the terminal methylamino group.
Convergent Synthesis:
Fragment A Synthesis: Preparation of a tetraethylene glycol derivative with a terminal methylamino group and a reactive functional group (e.g., a hydroxyl or a leaving group) at the other end. This could be achieved by starting with tetraethylene glycol, monotosylating it, reacting with methylamine, and then potentially modifying the remaining hydroxyl if necessary.
Fragment B Synthesis: Preparation of a molecule containing the t-butyl ester and a complementary reactive functional group. For example, a short chain carboxylic acid with a terminal leaving group that can react with the hydroxyl of Fragment A.
Fragment Coupling: The two fragments are then joined together in a final coupling reaction.
Convergent synthesis is generally more efficient for complex molecules as it allows for the preparation of key building blocks in parallel, and any low-yielding steps occur early in the synthesis of the fragments, not on the more complex, later-stage intermediates.
Purity Assessment and Characterization Techniques in Synthetic Organic Chemistry Research
Ensuring the purity and verifying the structure of the synthesized Methylamino-PEG4-t-butyl ester is paramount. A combination of analytical techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation. chromatographyonline.com ¹H NMR would be used to verify the presence of the methylamino group, the repeating ethylene (B1197577) glycol units, and the characteristic signal of the t-butyl group. Integration of the proton signals can also provide information about the purity of the sample.
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is a powerful tool for assessing the purity of PEG derivatives. chromatographyonline.com By using a hydrophobic stationary phase and a polar mobile phase, RP-HPLC can effectively separate the desired product from starting materials and byproducts. Size-Exclusion Chromatography (SEC) is another valuable technique for analyzing the molecular weight distribution of PEG-containing molecules and separating oligomers of different lengths. rsc.org
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the synthesized compound, confirming that the target molecule has been formed. Techniques like Electrospray Ionization (ESI-MS) are commonly used for PEG derivatives.
The following table summarizes the key characterization techniques and the information they provide:
| Technique | Information Obtained |
| ¹H NMR | Presence of key functional groups (methylamino, t-butyl), structural integrity, and purity assessment through signal integration. |
| ¹³C NMR | Confirmation of the carbon skeleton of the molecule. |
| RP-HPLC | High-resolution purity analysis, separation from non-PEGylated impurities. chromatographyonline.com |
| SEC | Analysis of molecular weight distribution and separation of different PEG oligomers. rsc.org |
| ESI-MS | Confirmation of the molecular weight of the final product. |
Through the careful application of these synthetic and analytical methodologies, Methylamino-PEG4-t-butyl ester can be produced with high purity and its chemical identity rigorously confirmed.
Reactivity and Functional Group Transformations of Methylamino Peg4 T Butyl Ester
Methylamino Group Reactivity: Amidation, Alkylation, and Carbonylic Conjugations
The secondary methylamino group (-NHCH3) is a key reactive site in Methylamino-PEG4-t-butyl ester. axispharm.com It readily participates in several types of chemical reactions, allowing for the covalent attachment of this linker to various molecules.
Amidation: The methylamino group can react with carboxylic acids or their activated derivatives, such as NHS esters, to form stable amide bonds. axispharm.com This is a common strategy for conjugating the linker to proteins, peptides, or other biomolecules that contain accessible carboxyl groups. The reaction typically proceeds under mild conditions, often facilitated by coupling agents like EDC or HATU to activate the carboxylic acid.
Alkylation: The nitrogen atom of the methylamino group can also act as a nucleophile in alkylation reactions. This allows for the formation of a new carbon-nitrogen bond, further functionalizing the linker.
Carbonylic Conjugations: The methylamino group is reactive towards carbonyl compounds like aldehydes and ketones. medkoo.combroadpharm.com This reactivity can be exploited for conjugation through reactions such as reductive amination, where an initial imine or enamine formation is followed by reduction to a stable amine linkage.
A summary of the reactivity of the methylamino group is presented in the table below.
| Reaction Type | Reactant | Functional Group Formed |
| Amidation | Carboxylic Acid/Activated Ester | Amide |
| Alkylation | Alkyl Halide | Tertiary Amine |
| Carbonylic Conjugation | Aldehyde/Ketone | Imine/Enamine (intermediate), reduced to Amine |
Acid-Labile t-Butyl Ester Cleavage and Carboxylic Acid Generation
The t-butyl ester serves as a protecting group for the carboxylic acid functionality. broadpharm.com This group is stable under basic and neutral conditions but can be selectively removed under acidic conditions to reveal the free carboxylic acid. acsgcipr.org
The differential stability of the t-butyl ester and other protecting groups forms the basis of orthogonal protection strategies in multi-step synthesis. wikipedia.org For instance, a molecule can be designed with a t-butyl ester protecting a carboxyl group and a base-labile group, such as a fluorenylmethyloxycarbonyl (Fmoc) group, protecting an amine. wikipedia.orgorganic-chemistry.org The Fmoc group can be removed with a base like piperidine (B6355638) without affecting the t-butyl ester. sigmaaldrich.com Subsequently, the t-butyl ester can be cleaved with an acid to expose the carboxylic acid, allowing for sequential and specific modifications at different sites of the molecule. wikipedia.org
The following table outlines some common protecting groups and their cleavage conditions relative to the t-butyl ester, illustrating the principle of orthogonality.
| Protecting Group | Typical Cleavage Conditions | Orthogonal to t-Butyl Ester? |
| t-Butyl (tBu) Ester | Acidic (e.g., TFA, HCl) acsgcipr.org | N/A |
| Fluorenylmethyloxycarbonyl (Fmoc) | Basic (e.g., Piperidine) organic-chemistry.orgsigmaaldrich.com | Yes |
| Benzyl (Bn) Ester | Hydrogenolysis (e.g., H₂, Pd/C) wikipedia.org | Yes |
| Allyl (All) Ester | Pd(0) catalysis sigmaaldrich.com | Yes |
Mechanistic Studies of Acid-Catalyzed Deprotection
Chemo-selectivity and Reaction Conditions in Multistep Syntheses
In the context of multistep syntheses involving bifunctional linkers like Methylamino-PEG4-t-butyl ester, achieving chemo-selectivity is paramount. explorationpub.comnih.gov This requires careful selection of reagents and reaction conditions to ensure that only the desired functional group reacts at each step. acs.org For example, when performing an amidation reaction on the methylamino group, the conditions must be mild enough to avoid premature cleavage of the acid-labile t-butyl ester. organic-chemistry.org Similarly, when deprotecting the t-butyl ester with acid, the conditions should not interfere with other acid-sensitive functionalities that may be present in the molecule to which the linker is attached. The hydrophilic PEG spacer can also influence reactivity by increasing the aqueous solubility of the molecule. medkoo.combroadpharm.com
Applications of Methylamino Peg4 T Butyl Ester in Chemical Biology and Drug Discovery Research
Bioconjugation Strategies Utilizing Methylamino-PEG4-t-butyl Ester
Bioconjugation is the process of chemically linking two or more molecules, where at least one is a biomolecule. Methylamino-PEG4-t-butyl ester is a versatile linker used in various bioconjugation strategies to connect molecules of interest, thereby imparting desirable properties such as improved solubility, stability, and targeted delivery. biosynth.comprecisepeg.com
The primary amine of the methylamino group makes this linker well-suited for conjugation to proteins and peptides. axispharm.com This reaction typically targets the side chains of acidic amino acid residues, such as aspartic acid and glutamic acid, or the C-terminus of the polypeptide chain, forming a stable amide linkage. This process, known as PEGylation, can enhance the therapeutic properties of proteins and peptides. biosynth.com Key benefits include improved stability against enzymatic degradation, increased solubility (especially for hydrophobic peptides), and a longer circulation half-life in the body. creativepegworks.comcreative-biolabs.com
Methylamino-PEG4-t-butyl ester is also employed in the functionalization of oligonucleotides and their analogs, such as aptamers. biosynth.comnih.gov Synthetic oligonucleotides can be produced with functional handles, like a terminal carboxylic acid or an activated ester, which can then be covalently linked to the methylamine (B109427) group of the linker. targetmol.com This modification can be used to attach other molecules, such as fluorescent dyes for imaging or therapeutic small molecules. For instance, aptamers—single-stranded DNA or RNA molecules that bind to specific targets—can be functionalized with this PEG linker to improve their pharmacokinetic profiles or to conjugate them to nanoparticles for targeted delivery systems. nih.gov
The surface properties of nanoparticles are critical for their behavior in biological systems. Functionalizing nanoparticles with PEG linkers, a process known as PEGylation, is a common strategy to improve their performance. creativepegworks.com Attaching Methylamino-PEG4-t-butyl ester to the surface of nanoparticles can increase their biocompatibility, improve their colloidal stability, and reduce non-specific binding to proteins. axispharm.comfrontiersin.org This PEG layer creates a hydration shell that helps the nanoparticles evade recognition and clearance by the immune system, thereby prolonging their circulation time and increasing the likelihood of reaching a target tissue. creativepegworks.comcreative-biolabs.comfrontiersin.org
The length and flexibility of the linker used in a bioconjugate are critical design parameters that influence its biological activity. precisepeg.com2bscientific.com The PEG4 chain in Methylamino-PEG4-t-butyl ester provides a defined length and inherent flexibility due to the free rotation around its C-O bonds. chempep.com While longer PEG chains are often used to maximize solubility and circulation time, shorter linkers like PEG4 are valuable for applications requiring more compact labeling or when minimal steric hindrance is desired. precisepeg.com This defined spacer length allows researchers to precisely control the distance between the two conjugated entities, which can be crucial for optimizing the efficacy of molecules like antibody-drug conjugates (ADCs) or PROTACs. 2bscientific.com
Surface Functionalization of Nanoparticles and Bioparticles
Integration into Proteolysis-Targeting Chimeras (PROTACs)
One of the most significant applications of Methylamino-PEG4-t-butyl ester is in the construction of Proteolysis-Targeting Chimeras (PROTACs). targetmol.commedchemexpress.com PROTACs are bifunctional molecules designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system—to selectively destroy a target protein. targetmol.com A PROTAC consists of two ligands connected by a linker: one ligand binds to the target protein, and the other binds to an E3 ubiquitin ligase.
| Application Area | Biomolecule/Entity | Purpose of Conjugation |
| Protein/Peptide Conjugation | Therapeutic proteins, peptides | Increase stability, solubility, and circulation half-life. creativepegworks.comcreative-biolabs.com |
| Oligonucleotide Functionalization | DNA, RNA, Aptamers | Attach labels (dyes), improve pharmacokinetics. biosynth.comnih.gov |
| Small Molecule Modification | Poorly soluble drugs | Enhance aqueous solubility and bioavailability. axispharm.com |
| Nanoparticle Functionalization | Liposomes, metallic nanoparticles | Improve biocompatibility, reduce immune clearance. creativepegworks.comfrontiersin.org |
| PROTACs | E3 ligase ligand, Target protein ligand | Link the two active ends to induce targeted protein degradation. targetmol.comsigmaaldrich.com |
Role as a Bifunctional PROTAC Linker in Targeted Protein Degradation Research
Methylamino-PEG4-t-butyl ester serves as a crucial building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). scientificlabs.co.uksigmaaldrich.comtargetmol.com PROTACs are innovative molecules designed to selectively degrade specific proteins within cells by utilizing the cell's own ubiquitin-proteasome system. targetmol.comtargetmol.cn A PROTAC consists of two active ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. nih.govnih.gov
The role of Methylamino-PEG4-t-butyl ester is to function as this linker, or a part of it. targetmol.cn Its heterobifunctional nature allows for the sequential or convergent attachment of the POI ligand and the E3 ligase ligand. biosynth.commtoz-biolabs.com For instance, the methylamine end can be coupled to a carboxylic acid on one of the ligands, and after deprotection of the t-butyl ester, the resulting carboxylic acid can be attached to the other ligand, thus forming the complete PROTAC molecule. broadpharm.commedkoo.com The PEG4 component of the linker is particularly important for modulating the physicochemical properties of the final PROTAC. nih.govjenkemusa.com
Design Principles for PROTAC Molecules Incorporating PEG Linkers
The linker is a critical component of a PROTAC, significantly influencing its biological activity and physicochemical properties. nih.govmtoz-biolabs.com When designing PROTACs with PEG linkers like Methylamino-PEG4-t-butyl ester, several principles are considered to optimize their function.
Linker Length and Composition: The length of the linker is paramount as it dictates the distance and relative orientation between the target protein and the E3 ligase. mtoz-biolabs.comexplorationpub.com If the linker is too short, steric hindrance may prevent the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase). mtoz-biolabs.comexplorationpub.com Conversely, an excessively long linker may not effectively bring the two proteins into the necessary proximity for ubiquitination to occur. mtoz-biolabs.comexplorationpub.com PEG linkers are a common starting point in PROTAC design due to their flexibility, which can accommodate the optimal binding orientation. mtoz-biolabs.com The composition, including the ratio of PEG units to alkyl chains, is adjusted to balance hydrophilicity and hydrophobicity, which in turn affects solubility and cell permeability. nih.govmtoz-biolabs.com
Flexibility and Rigidity: While the flexibility of PEG chains is advantageous for initial designs, it can introduce high conformational entropy, which may not be ideal for potency. mtoz-biolabs.com Therefore, linker optimization often involves exploring more rigid structures to lock the PROTAC into a bioactive conformation. nih.gov However, flexible linkers can also be beneficial, as some studies have shown that they allow the PROTAC to adopt folded conformations that shield polar groups, potentially improving cell permeability. semanticscholar.orgacs.org
Attachment Points: The points at which the linker is connected to the two ligands are crucial for the proper formation of the ternary complex. mdpi.com The selection of attachment points on the warhead and E3 ligase ligand must be carefully considered to ensure that their binding affinities are not significantly compromised and that the linker projects in a direction that facilitates a productive ternary complex. mtoz-biolabs.com
| Design Principle | Rationale | Key Considerations |
| Linker Length | Crucial for establishing the correct distance and orientation between the POI and E3 ligase for effective ternary complex formation. nih.govmtoz-biolabs.com | Too short may cause steric clash; too long may not allow for proximity. mtoz-biolabs.com Optimal length is often determined empirically. nih.gov |
| Linker Composition | Balances hydrophilicity and hydrophobicity, impacting solubility and cell permeability. nih.govmtoz-biolabs.com | PEG units increase hydrophilicity and solubility. jenkemusa.com Alkyl chains can enhance membrane permeability. mdpi.com |
| Flexibility/Rigidity | Affects the conformational entropy and the ability to adopt a bioactive conformation. nih.govmtoz-biolabs.com | Flexible PEG linkers are a good starting point. mtoz-biolabs.com Rigid linkers can improve potency by reducing conformational freedom. nih.gov |
| Attachment Points | Determines the vector of the linker from the ligands, impacting ternary complex geometry. mdpi.com | Must not interfere with ligand binding to their respective proteins. mtoz-biolabs.com |
Impact of Linker Properties on PROTAC Efficacy in In Vitro Cellular Models
The properties of the linker have a direct and often profound impact on the efficacy of a PROTAC in cellular assays. This efficacy is typically measured by parameters such as the half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax).
Research has shown that systematic variation of the PEG linker length can dramatically alter a PROTAC's degradation capability. For example, a study on ERα targeting PROTACs found that a 16-atom PEG linker was significantly more potent at degrading the target protein than a 12-atom linker, even though both had similar binding affinities. nih.gov In another case, for homo-PROTACs designed to degrade the E3 ligase CRBN, a shorter 8-atom PEG linker was found to be optimal. nih.gov
The chemical nature of the linker is also critical. Replacing an alkyl chain with PEG units has been shown in some cases to weaken the degradation activity, suggesting that the incorporation of oxygen atoms can sometimes be detrimental to PROTAC function. nih.gov Conversely, the hydrophilicity imparted by PEG linkers can be essential. HaloPROTACs, for instance, showed no target degradation without the presence of an ethylene (B1197577) glycol linker. nih.govexplorationpub.com Furthermore, the increased solubility from PEG linkers can prevent compound precipitation in aqueous assay buffers, leading to more reliable and consistent in vitro data. semanticscholar.org
The linker's influence extends to cellular permeability. While PROTACs are often large molecules that challenge traditional rules for cell permeability, flexible PEG linkers can allow the molecule to adopt folded "chameleon-like" conformations. semanticscholar.orgacs.org These folded states can mask the polar surface area of the PROTAC, thereby enhancing its ability to cross the cell membrane and reach its intracellular target. semanticscholar.orgacs.org
Development of Advanced Drug Delivery Systems
Beyond its role in PROTACs, Methylamino-PEG4-t-butyl ester and similar PEGylated compounds are instrumental in the development of advanced drug delivery systems. The process of attaching PEG chains to a molecule, known as PEGylation, is a widely used strategy to improve the therapeutic properties of drugs. axispharm.com
Engineering of PEGylated Therapeutics for Enhanced Pharmacokinetic Profiles
PEGylation, using linkers derived from compounds like Methylamino-PEG4-t-butyl ester, can significantly enhance the pharmacokinetic profile of a therapeutic agent. axispharm.com By increasing the hydrodynamic size of the drug, PEGylation can reduce its renal clearance, thereby prolonging its circulation time in the bloodstream. axispharm.com This extended half-life often leads to a sustained therapeutic effect and can allow for less frequent dosing. The hydrophilic PEG chain can also shield the drug from enzymatic degradation and recognition by the immune system, further contributing to its longevity in the body. axispharm.com
Preparation of Biocompatible Drug Carriers
Methylamino-PEG4-t-butyl ester and related PEG derivatives are used in the construction of biocompatible drug carriers such as nanoparticles, liposomes, and polymer micelles. axispharm.commdpi.com The surface of these carriers can be coated with PEG chains (PEGylation) to improve their properties for drug delivery. nih.govmdpi.com
Contributions to Materials Science and Biomedical Engineering
The properties of Methylamino-PEG4-t-butyl ester make it a valuable tool in materials science and biomedical engineering, where it is used to modify surfaces and create functional materials.
Surface Modification of Biomaterials for Enhanced Biocompatibility
The biocompatibility of materials used in medical devices and implants is crucial to prevent adverse reactions in the body. Surface modification is a common strategy to improve the biocompatibility of materials. nih.gov PEGylation, the process of attaching PEG chains to a surface, is a widely used technique for this purpose. The hydrophilic nature of the PEG linker in Methylamino-PEG4-t-butyl ester helps to create a hydration layer on the surface of a biomaterial, which can reduce protein adsorption and cell adhesion, thus enhancing its biocompatibility. axispharm.com This modification can be achieved by reacting the methylamine group of the linker with functional groups on the biomaterial surface.
Reduction of Non-Specific Binding in Diagnostic and Therapeutic Devices
Non-specific binding of proteins and other biomolecules to the surfaces of diagnostic and therapeutic devices can lead to inaccurate results and reduced efficacy. nih.gov Coating surfaces with PEG linkers like Methylamino-PEG4-t-butyl ester can significantly reduce this non-specific binding. axispharm.com The PEG chain creates a neutral, hydrophilic surface that repels proteins, improving the signal-to-noise ratio in diagnostic assays and preventing the loss of therapeutic agents due to surface adsorption. axispharm.comnih.gov
Development of Functionalized Polymeric Scaffolds
Polymeric scaffolds are widely used in tissue engineering to provide a temporary support for cell growth and tissue regeneration. frontiersin.org Functionalizing these scaffolds with bioactive molecules can enhance their performance. Methylamino-PEG4-t-butyl ester can be used to introduce reactive groups onto the surface of polymeric scaffolds. nih.gov For example, the methylamine group can be reacted with the polymer, leaving the protected carboxyl group available for further modification after deprotection. This allows for the attachment of cell adhesion peptides, growth factors, or other signaling molecules to guide tissue development. frontiersin.org
Application in Chemical Probe and Tool Compound Synthesis
The bifunctional nature of Methylamino-PEG4-t-butyl ester makes it a valuable building block for the synthesis of chemical probes and tool compounds used in biological research. sigmaaldrich.com
Synthesis of Affinity Ligands and Reporter Molecules
Affinity ligands are molecules that can specifically bind to a target protein or biomolecule. Reporter molecules, such as fluorescent dyes, are often attached to these ligands to enable detection and visualization. Methylamino-PEG4-t-butyl ester can act as a flexible linker to connect an affinity ligand to a reporter molecule. acs.orguni-regensburg.de The synthesis can be performed in a stepwise manner, first reacting the methylamine with the ligand and then, after deprotection of the t-butyl ester, coupling the resulting carboxylic acid with the reporter molecule. This approach has been used to develop fluorescent ligands for various receptors. acs.org
Generation of Bifunctional Molecules for In Vitro Studies
Bifunctional molecules are designed to interact with two different targets simultaneously. google.com An important class of such molecules are Proteolysis-Targeting Chimeras (PROTACs), which consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, joined by a linker. medchemexpress.commedchemexpress.com This brings the target protein in proximity to the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome. Methylamino-PEG4-t-butyl ester is a suitable linker for the synthesis of PROTACs and other bifunctional molecules for in vitro studies. medchemexpress.combiochempeg.com Its PEG nature can improve the solubility and cell permeability of the resulting conjugate. mdpi.com
Research Methodologies and Analytical Techniques in the Study of Methylamino Peg4 T Butyl Ester Conjugates
Spectroscopic Characterization of Synthesized Conjugates (e.g., NMR, MS)
Spectroscopic methods are indispensable for the structural elucidation and confirmation of conjugates synthesized using Methylamino-PEG4-t-butyl ester. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the primary techniques used.
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure. Both one-dimensional (¹H NMR) and two-dimensional (¹³C NMR, COSY, HMQC) experiments are employed. nih.gov ¹H NMR confirms the presence of characteristic protons, such as those on the polyethylene (B3416737) glycol (PEG) backbone, the methyl group of the amine, and the tert-butyl ester group. mdpi.comnih.gov ¹³C NMR is used to identify all unique carbon atoms within the molecule, including the carbonyl carbons of the ester and any amide bonds formed during conjugation. nih.govnih.gov Specific chemical shifts (δ), coupling constants (J), and integration values help to confirm that the linker has been successfully conjugated to the target molecule and that its core structure remains intact. nih.gov
Mass Spectrometry (MS) is used to determine the molecular weight of the synthesized conjugate, confirming the successful coupling of the linker to the molecule of interest. Techniques such as Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are commonly used. nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition and unambiguous confirmation of the product's identity. mdpi.com MS is also crucial for monitoring the progress of the reaction, identifying any byproducts or unreacted starting materials. nih.gov
| Technique | Information Obtained | Example Application Finding | Reference |
| ¹H NMR | Presence and environment of hydrogen atoms. | Observed chemical shifts (δ) at ~3.6 ppm for PEG chain protons and ~1.4 ppm for tert-butyl protons. | mdpi.com |
| ¹³C NMR | Presence of unique carbon atoms, including carbonyls. | Resonances for carbonyl carbons observed downfield (e.g., δ = 172.3 ppm). | ulisboa.ptrsc.org |
| ESI-MS | Precise molecular weight of the conjugate. | Confirmed the correct molecular weight of a purified peptide-linker conjugate. | nih.gov |
| MALDI-TOF MS | Molecular weight of large biomolecule conjugates. | Used to identify the correct product fractions after HPLC purification of a peptide conjugate. | nih.gov |
| HRMS-ESI | Exact mass and elemental composition. | Determined the mass of a di-RGD peptide conjugate to within 0.0013 Da of the calculated value. | mdpi.com |
Chromatographic Purification and Purity Analysis of Derivatized Compounds (e.g., HPLC)
Chromatographic techniques are essential for both the purification of the synthesized conjugates and the analysis of their purity.
High-Performance Liquid Chromatography (HPLC) is the most widely used method for this purpose. helsinki.fi Reversed-phase HPLC (RP-HPLC) is particularly effective for purifying peptide and small molecule conjugates. nih.gov In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a gradient of water and an organic solvent such as acetonitrile (B52724), often containing an additive like trifluoroacetic acid (TFA) to improve peak shape. nih.gov By collecting fractions as they elute from the column and analyzing them (often with MS), the desired conjugate can be isolated from unreacted starting materials, reagents, and byproducts. nih.gov
The purity of the final product is also determined by analytical HPLC, where the area of the product peak relative to the total area of all peaks in the chromatogram provides a quantitative measure of purity, often required to be >95% or >98% for research applications. medkoo.comrsc.org
| Parameter | Example Condition | Purpose | Reference |
| Technique | Reversed-Phase HPLC (RP-HPLC) | Purification and purity analysis of conjugates. | nih.gov |
| Column | Semi-preparative Zorbax 300SB-C18 (9.4 × 250 mm, 5 µm) | Separation based on hydrophobicity. | nih.gov |
| Mobile Phase | Gradient of acetonitrile in water with 0.1% TFA | Elution of compounds from the column. | nih.gov |
| Flow Rate | 3 mL/min | Controls the speed of separation. | nih.gov |
| Detection | UV absorbance at specific wavelengths (e.g., 220 nm, 280 nm) | Monitoring the elution of compounds. | nih.gov |
| Post-Purification | Lyophilization | Removal of solvents to yield the final product as a solid. | rsc.org |
Computational Modeling and Simulation of Linker Conformations and Interactions
In addition to experimental techniques, computational methods are increasingly used to understand and predict the behavior of conjugates containing PEG linkers like Methylamino-PEG4-t-butyl ester.
Molecular Dynamics (MD) simulations can model the three-dimensional structure and conformational flexibility of the conjugate. beilstein-journals.org The PEG4 linker is inherently flexible, and MD simulations can explore its range of motion and preferred conformations when attached to a larger molecule. This is important for understanding how the linker spaces the two conjugated moieties and whether it allows for optimal interaction of the active molecule with its biological target.
Computational Docking can be used to predict the binding mode of the conjugate to its target protein. While the linker itself is typically not directly involved in binding, its length and flexibility can significantly influence the ability of the active "warhead" to fit into a binding pocket. Modeling can help in designing linkers of optimal length for specific applications.
These computational approaches provide valuable insights that complement experimental data, helping to rationalize observed biological activity and guide the design of new and improved conjugates. nih.gov
Future Perspectives and Emerging Research Directions for Methylamino Peg4 T Butyl Ester
Exploration of Novel Bioconjugation Chemistries
The primary amine of Methylamino-PEG4-t-butyl ester is traditionally used for forming stable amide bonds. However, future research is expected to focus on adapting this linker for a wider array of novel and bioorthogonal conjugation reactions, enhancing its utility for creating complex biomolecular constructs.
Bioorthogonal chemistries, which occur in living systems without interfering with native biochemical processes, are at the forefront of chemical biology. acs.org Future work could involve chemically modifying the terminal groups of Methylamino-PEG4-t-butyl ester to participate in these reactions. For instance, the methylamine (B109427) group could be converted to an azide (B81097) or an alkyne, enabling its use in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. acs.org SPAAC, in particular, is advantageous for in vivo applications due to its lack of a toxic copper catalyst. acs.org
Another promising area is the Staudinger ligation, which forms a stable amide bond from an azide and a phosphine. acs.org By converting one end of the linker to an azide, it could be specifically ligated to a phosphine-modified protein or small molecule. Furthermore, the development of linkers capable of participating in thiol-based chemistries, such as thiol-maleimide reactions, offers another avenue for selective bioconjugation, particularly for labeling cysteine residues in proteins. acs.org
The table below summarizes potential modifications and the corresponding novel bioconjugation chemistries.
| Original Functional Group | Modified Functional Group | Target Moiety | Novel Bioconjugation Reaction | Key Advantage |
| Methylamine (-NHCH3) | Azide (-N3) | Alkyne | Click Chemistry (CuAAC, SPAAC) acs.org | High efficiency and bioorthogonality acs.org |
| Deprotected Carboxyl (-COOH) | Alkyne | Azide | Click Chemistry (CuAAC, SPAAC) acs.org | Specific and rapid ligation acs.org |
| Methylamine (-NHCH3) | Azide (-N3) | Phosphine | Staudinger Ligation acs.org | Bioorthogonal amide bond formation acs.org |
| Deprotected Carboxyl (-COOH) | Maleimide | Thiol (-SH) | Thiol-Maleimide Reaction acs.org | Cysteine-specific protein labeling acs.org |
| Deprotected Carboxyl (-COOH) | Aldehyde (-CHO) | Hydrazine (B178648), Aminooxy | Hydrazone/Oxime Ligation acs.org | Bioorthogonal, useful in living systems acs.org |
These advanced conjugation strategies would transform Methylamino-PEG4-t-butyl ester from a simple linker into a versatile tool for assembling highly specific and complex bioconjugates for diagnostics, imaging, and therapeutics.
Advanced PROTAC Design and Optimization Strategies
Methylamino-PEG4-t-butyl ester is already recognized as a valuable PEG-based linker for constructing PROTACs. medchemexpress.commedchemexpress.com PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation by the ubiquitin-proteasome system. nih.gov The linker is a critical component, as its length, flexibility, and hydrophilicity significantly impact the stability and geometry of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for efficient protein degradation.
Future research will likely leverage the defined length and hydrophilic nature of the PEG4 spacer in Methylamino-PEG4-t-butyl ester to address key challenges in PROTAC development. A major hurdle is the poor physicochemical properties of many PROTACs, which can limit their clinical translation. nih.gov The incorporation of the PEG4 linker can improve solubility and cell permeability.
Emerging research focuses on "next-generation" PROTACs designed for enhanced efficacy and safety. nih.gov These include:
Biomacromolecule-PROTAC Conjugates: These involve attaching PROTACs to larger molecules like antibodies to improve targeting and delivery. The bifunctional nature of Methylamino-PEG4-t-butyl ester makes it an ideal candidate for linking the PROTAC molecule to the antibody.
Nano-PROTACs: This strategy involves encapsulating PROTACs within nanoparticles to improve their pharmacokinetic profile, enhance targetability, and reduce off-target effects. nih.gov The PEG linker can be used to attach the PROTAC to the nanoparticle surface.
Prodrug PROTACs: These are inactive forms of PROTACs that are activated at the target site. The t-butyl ester group on Methylamino-PEG4-t-butyl ester is acid-labile, offering a potential mechanism for designing pH-activated PROTACs that release the active molecule in the acidic microenvironment of tumors.
The optimization of the linker is crucial for fine-tuning the biological activity of a PROTAC. The PEG4 unit in Methylamino-PEG4-t-butyl ester provides a specific length and spatial orientation that can be systematically compared with shorter (PEG1, PEG2) or longer PEG linkers to optimize degradation efficiency for a given target protein. broadpharm.com
Development of Multi-functional PEGylated Systems for Complex Biological Applications
The future of PEGylated systems lies in multi-functionality, where a single molecular construct can perform several tasks simultaneously, such as targeting, therapy, and diagnosis (theranostics). The heterobifunctional nature of Methylamino-PEG4-t-butyl ester provides a fundamental scaffold for building such complex systems. biosynth.com
By sequentially deprotecting and reacting its two ends, the linker can be used to connect two different molecules. However, more complex, branched architectures can be envisioned. For example, the PEG chain itself could be functionalized, or the terminal carboxyl group (after deprotection) could be coupled to a diamine, providing two new amine functionalities for further conjugation.
This approach could lead to the development of:
Advanced Antibody-Drug Conjugates (ADCs): The linker could connect an antibody to not just one, but two different small-molecule drugs, or a drug and an imaging agent. scientificlabs.co.uk
Targeted Polymeric Nanoparticles: Methylamino-PEG4-t-butyl ester can be used to decorate the surface of polymeric nanoparticles. nih.gov The amine or carboxyl end could be used for nanoparticle attachment, while the other end could be conjugated to a targeting ligand (e.g., a peptide or antibody fragment) to direct the nanoparticle to specific cells or tissues. nih.gov
Stimuli-Responsive Hydrogels: This linker can be incorporated into the polymer backbone of a hydrogel. mdpi.com Such hydrogels could be used as depots for the controlled release of therapeutics, with the PEG component enhancing biocompatibility and drug solubility. mdpi.comresearchgate.net
Innovations in Controlled Release and Targeted Delivery Mechanisms
Controlled release and targeted delivery are critical for increasing the therapeutic index of potent drugs by maximizing their concentration at the site of action while minimizing systemic exposure. The inherent properties of Methylamino-PEG4-t-butyl ester make it a promising component for innovative delivery systems.
A key feature is the acid-labile t-butyl ester group. medkoo.comcd-bioparticles.net This functionality can be exploited to design pH-sensitive drug delivery systems. A therapeutic agent could be conjugated to the deprotected carboxyl end, creating a prodrug that remains stable at physiological pH (7.4) but releases the active drug in the acidic environment of tumors or within cellular endosomes (pH 5-6).
Future research could focus on integrating this linker into smart drug delivery platforms:
pH-Responsive Micelles: Amphiphilic copolymers incorporating Methylamino-PEG4-t-butyl ester could self-assemble into micelles that encapsulate hydrophobic drugs. acs.org Upon reaching an acidic target tissue, the cleavage of the t-butyl ester could trigger a change in the polymer's hydrophilicity, leading to micelle dissociation and rapid drug release.
Enzyme-Responsive Systems: While the native linker is pH-sensitive, it could be chemically modified to be cleaved by specific enzymes that are overexpressed in disease states. For instance, incorporating a peptide sequence recognized by a tumor-associated protease would create a highly specific drug release mechanism.
Brain-Targeting Systems: The blood-brain barrier (BBB) is a major obstacle to treating CNS diseases. nih.gov PEGylation is known to improve the circulation time of nanocarriers, increasing the probability of interaction with BBB transport receptors. nih.gov Methylamino-PEG4-t-butyl ester could be used to construct nanoparticles co-functionalized with BBB-penetrating peptides and therapeutic agents, facilitating targeted delivery to the brain. nih.gov
| Delivery System | Trigger Mechanism | Role of Methylamino-PEG4-t-butyl ester | Potential Application |
| Prodrug | Low pH (Acidic) | The acid-labile t-butyl ester acts as a pH-sensitive trigger. medkoo.comcd-bioparticles.net | Cancer Therapy (Tumor Microenvironment) |
| Polymeric Micelles | Low pH (Acidic) | Acts as a pH-sensitive component causing micelle destabilization. acs.org | Targeted Drug Release |
| Nanoparticles | Enzyme Activity | Modified linker incorporating an enzyme-cleavable sequence. | Precision Medicine |
| Hydrogel Depot | Diffusion / Degradation | Serves as a crosslinker or drug-tethering agent within the hydrogel matrix. mdpi.com | Long-term, localized drug delivery |
Sustainable Synthesis and Green Chemistry Approaches
As the applications for specialty chemicals like Methylamino-PEG4-t-butyl ester expand, so does the need for their sustainable and environmentally friendly synthesis. Green chemistry principles focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency.
Future research into the production of this linker will likely prioritize these principles. While specific green synthesis routes for this exact molecule are not widely published, general strategies from related chemical syntheses can be applied. unito.itresearchgate.net
Solid-Phase Synthesis: Performing the synthesis on a solid support, such as a resin, can simplify purification by eliminating the need for complex extractions and chromatography. researchgate.net Unreacted reagents and byproducts can be washed away, and the use of hazardous solvents can be minimized.
Microwave-Assisted Synthesis: The use of microwave reactors can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often resulting in higher yields and purer products. researchgate.net
Catalytic and Biocatalytic Methods: Replacing stoichiometric reagents with catalytic alternatives reduces waste. For instance, using recyclable acid resins for esterification or deprotection steps can be a greener alternative to using strong, corrosive acids that are difficult to neutralize and dispose of. researchgate.net The potential use of enzymes (biocatalysis) for specific steps could offer high selectivity under mild, aqueous conditions.
The development of a robust, scalable, and green manufacturing process will be crucial for the widespread and economically viable adoption of Methylamino-PEG4-t-butyl ester in advanced biomedical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
